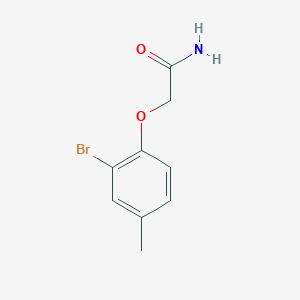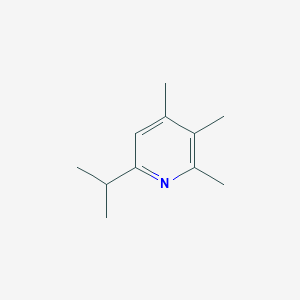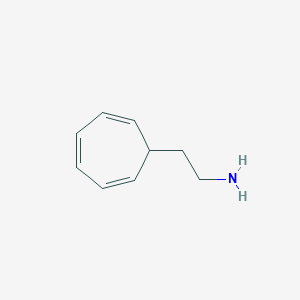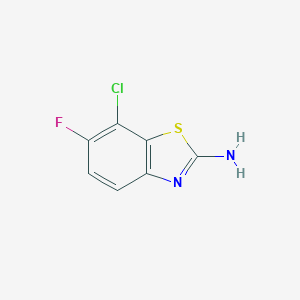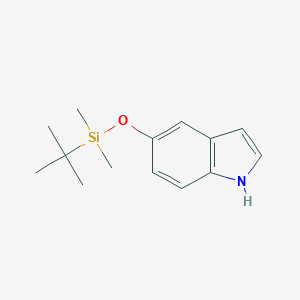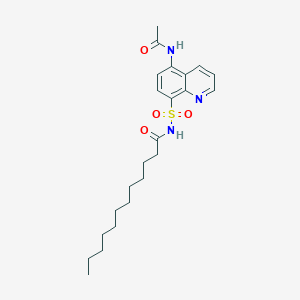
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-, also known as AQSOA, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been reported to possess a wide range of biochemical and physiological effects, which makes it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is not fully understood, but it has been suggested that it may interact with proteins and enzymes through electrostatic interactions and hydrogen bonding. Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has also been reported to act as a chelating agent for metal ions, which may contribute to its ability to detect metal ions in biological samples.
Biochemische Und Physiologische Effekte
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has been reported to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has also been found to have antimicrobial properties, and has been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is its high sensitivity and selectivity for metal ions, which makes it a useful tool for detecting metal ions in biological samples. Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is that it may not be suitable for all types of biological samples, as it may interfere with certain proteins and enzymes.
Zukünftige Richtungen
There are several potential future directions for research on Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-. One area of interest is the development of new fluorescent probes based on Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-, which may have improved sensitivity and selectivity for metal ions. Another area of interest is the investigation of the potential therapeutic applications of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-, particularly in the treatment of microbial infections and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- and its effects on biological systems.
Synthesemethoden
The synthesis of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- involves the reaction of 8-hydroxyquinoline-5-sulfonic acid with acetic anhydride and ammonium hydroxide, followed by the addition of dodecanoyl chloride. The resulting product is purified by recrystallization to obtain Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has been found to be a useful tool in various scientific research studies, particularly in the field of biochemistry. It has been used as a fluorescent probe to detect the presence of metal ions such as zinc and copper in biological samples. Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has also been used to study the binding properties of proteins and enzymes, as well as to investigate the role of sulfonamide compounds in biological systems.
Eigenschaften
CAS-Nummer |
102107-36-8 |
|---|---|
Produktname |
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- |
Molekularformel |
C23H33N3O4S |
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide |
InChI |
InChI=1S/C23H33N3O4S/c1-3-4-5-6-7-8-9-10-11-14-22(28)26-31(29,30)21-16-15-20(25-18(2)27)19-13-12-17-24-23(19)21/h12-13,15-17H,3-11,14H2,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
UNTGZLCUHXWRKP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C(=C(C=C1)NC(=O)C)C=CC=N2 |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C(=C(C=C1)NC(=O)C)C=CC=N2 |
Andere CAS-Nummern |
102107-36-8 |
Synonyme |
N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



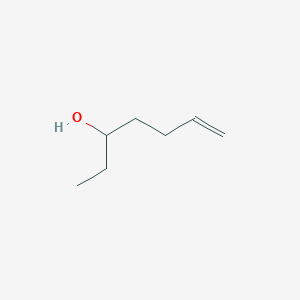
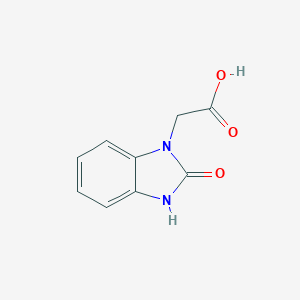
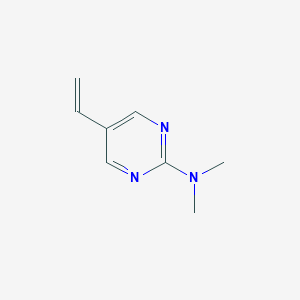
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)

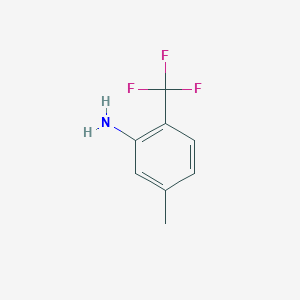
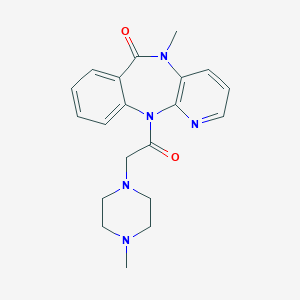
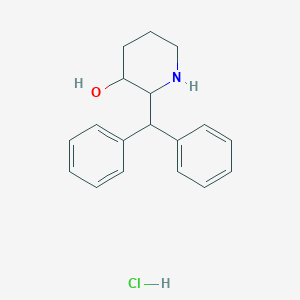
![(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid](/img/structure/B34177.png)
